molecular formula C13H19F2N5 B11739817 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739817
M. Wt: 283.32 g/mol
InChI Key: ABVFGADXCLGCCT-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with difluoromethyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with difluoromethyl and isopropyl substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including solvent choice and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-9(2)12-6-11(19(3)18-12)8-16-7-10-4-5-17-20(10)13(14)15/h4-6,9,13,16H,7-8H2,1-3H3

InChI Key

ABVFGADXCLGCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=NN2C(F)F)C

Origin of Product

United States

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